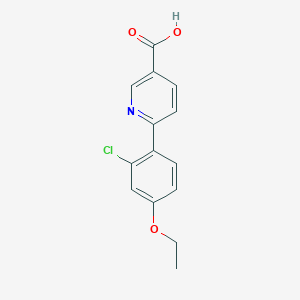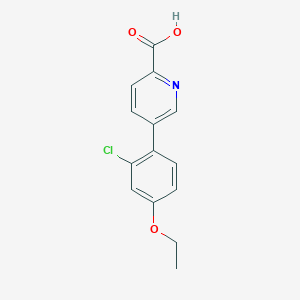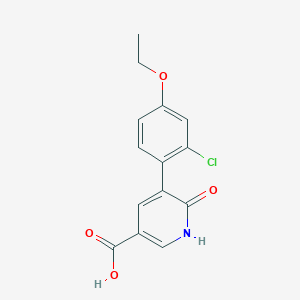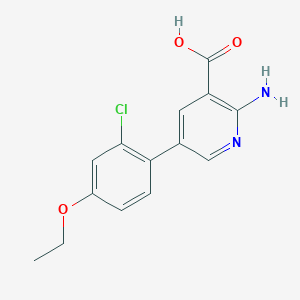
2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% (2-C5CEPN) is a chlorinated nicotinic acid derivative with potential applications in a variety of scientific fields. It is a colorless to yellowish-brown crystalline solid with a melting point of approximately 110-115°C. 2-C5CEPN has a wide range of applications in organic synthesis and chemical biology, including its use as a reagent in the synthesis of compounds with biological activity. Additionally, 2-C5CEPN is a versatile building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and intermediates for other industrial chemicals.
Wirkmechanismus
2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has a wide range of applications in organic synthesis and chemical biology. The mechanism of action of 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% is based on its ability to act as a nucleophile, forming covalent bonds with electron-deficient substrates. The reaction of 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% with electron-deficient substrates results in the formation of a new carbon-carbon bond and the release of a chloride ion. This reaction is known as nucleophilic substitution.
Biochemical and Physiological Effects
2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research fields, including the synthesis of compounds with biological activity. The biochemical and physiological effects of 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% are dependent on the compound with which it is reacted. For example, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has been used in the synthesis of compounds with antibacterial, antifungal, and anti-inflammatory properties. Additionally, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has been used in the synthesis of compounds with antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has a wide range of applications in organic synthesis and chemical biology, making it a versatile and useful reagent for laboratory experiments. 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% is relatively inexpensive and can be easily obtained from a variety of chemical suppliers. Additionally, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% is a stable compound and can be stored at room temperature for extended periods of time. However, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% is a hazardous material and should be handled with caution.
Zukünftige Richtungen
2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has a wide range of potential applications in a variety of scientific fields. In the future, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% could be used in the synthesis of compounds with improved biological activity, such as antibiotics and antivirals. Additionally, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% could be used in the synthesis of compounds with improved agrochemical properties, such as herbicides and insecticides. Furthermore, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% could be used in the synthesis of compounds with improved industrial properties, such as catalysts and intermediates. Finally, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% could be used in the synthesis of compounds with improved pharmaceutical properties, such as drugs and therapies.
Synthesemethoden
2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% can be synthesized by the reaction of 5-chloro-2-chloro-4-ethoxyphenylnicotinic acid (5-C2CEPN) with chloroacetic acid in aqueous solution. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds via a series of substitution reactions. The product is isolated as a solid and recrystallized from a suitable solvent. Alternatively, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% can be synthesized by the reaction of 5-chloro-2-chloro-4-ethoxyphenylnicotinic acid with a Grignard reagent in anhydrous ether. The product is then isolated as a solid and recrystallized from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has been used extensively in a variety of scientific research fields. It has been used in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and intermediates for other industrial chemicals. Additionally, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has been used as a reagent in the synthesis of compounds with biological activity. It has been used in the synthesis of compounds with antibacterial, antifungal, and anti-inflammatory properties. Furthermore, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)nicotinic acid, 95% has been used as a reagent in the synthesis of compounds with antiviral activity.
Eigenschaften
IUPAC Name |
2-chloro-5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-2-20-9-3-4-10(12(15)6-9)8-5-11(14(18)19)13(16)17-7-8/h3-7H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWONGLHURMHAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688206 |
Source


|
| Record name | 2-Chloro-5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262005-07-1 |
Source


|
| Record name | 2-Chloro-5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














